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Compound of Interest

Compound Name: 3,4-Dibenzyloxybenzaldehyde

Cat. No.: B016220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,4-Dibenzyloxybenzaldehyde, a stable and versatile organic compound, serves as a crucial

intermediate in the synthesis of a wide array of complex molecules, particularly in the realm of

pharmaceutical and bioactive compounds. Its strategic importance lies in the effective

protection of the catechol moiety of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde),

allowing for selective reactions at the aldehyde functional group. This technical guide provides

an in-depth overview of the synthesis, properties, and key applications of 3,4-
dibenzyloxybenzaldehyde, complete with detailed experimental protocols, quantitative data,

and visual representations of synthetic pathways.

Physicochemical Properties and Spectroscopic
Data
3,4-Dibenzyloxybenzaldehyde is a white to off-white crystalline powder. A summary of its key

physical and spectroscopic data is presented below.
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Property Value

CAS Number 5447-02-9

Molecular Formula C₂₁H₁₈O₃

Molecular Weight 318.37 g/mol

Melting Point 91-94 °C

Solubility Soluble in chloroform and ethyl acetate.

¹H NMR (CDCl₃, 400 MHz)
δ 9.86 (s, 1H), 7.50-7.25 (m, 12H), 5.21 (s, 2H),

5.19 (s, 2H)

¹³C NMR (CDCl₃, 100 MHz)

δ 191.2, 154.5, 149.9, 136.5, 136.4, 130.6,

128.7, 128.6, 128.2, 128.0, 127.4, 127.3, 126.9,

115.0, 112.5, 71.3, 71.0

IR (KBr, cm⁻¹)
3033, 2870, 1685 (C=O), 1585, 1510, 1454,

1270, 1135, 740, 695

Synthesis of 3,4-Dibenzyloxybenzaldehyde
The most common and efficient method for the preparation of 3,4-dibenzyloxybenzaldehyde
is the Williamson ether synthesis, starting from the readily available 3,4-

dihydroxybenzaldehyde and benzyl chloride.

3,4-Dihydroxybenzaldehyde 3,4-Dibenzyloxybenzaldehyde

 Benzyl Chloride,
K₂CO₃, DMF 
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Caption: Synthesis of 3,4-Dibenzyloxybenzaldehyde.

Experimental Protocol: Synthesis of 3,4-
Dibenzyloxybenzaldehyde
Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b016220?utm_src=pdf-body
https://www.benchchem.com/product/b016220?utm_src=pdf-body
https://www.benchchem.com/product/b016220?utm_src=pdf-body-img
https://www.benchchem.com/product/b016220?utm_src=pdf-body
https://www.benchchem.com/product/b016220?utm_src=pdf-body
https://www.benchchem.com/product/b016220?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3,4-Dihydroxybenzaldehyde (1.0 eq)

Benzyl chloride (2.5 eq)

Anhydrous potassium carbonate (K₂CO₃) (5.0 eq)

N,N-Dimethylformamide (DMF)

Ethanol

Procedure:

In a round-bottom flask, dissolve 3,4-dihydroxybenzaldehyde (0.1 mol, 13.81 g) in DMF (200

mL).

To this solution, add anhydrous potassium carbonate (0.5 mol, 69 g) and benzyl chloride

(0.25 mol, 31.6 g).

Heat the reaction mixture to 80 °C and stir for approximately 4 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

After completion of the reaction, cool the mixture to room temperature and filter to remove

inorganic salts.

Remove the DMF from the filtrate under reduced pressure.

To the residue, add a small amount of water and stir. A yellow solid product will precipitate.

Collect the solid by filtration and recrystallize from ethanol to obtain pure 3,4-
dibenzyloxybenzaldehyde.

Quantitative Data:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b016220?utm_src=pdf-body
https://www.benchchem.com/product/b016220?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Moles (mol) Mass (g) Yield (%)

3,4-
Dihydroxybenz
aldehyde

138.12 0.1 13.81 -

Benzyl chloride 126.58 0.25 31.6 -

| 3,4-Dibenzyloxybenzaldehyde | 318.37 | - | 28.1 | 88% |

Applications in Organic Synthesis
3,4-Dibenzyloxybenzaldehyde is a valuable intermediate for the synthesis of various

pharmaceuticals and biologically active molecules. The benzyl protecting groups can be readily

removed by catalytic hydrogenation, unmasking the catechol functionality at a later stage of the

synthesis.

Synthesis of Droxidopa Intermediate
Droxidopa, a medication used for the treatment of neurogenic orthostatic hypotension, can be

synthesized using 3,4-dibenzyloxybenzaldehyde as a key starting material. The initial step

involves a condensation reaction.

3,4-Dibenzyloxybenzaldehyde Intermediate_A

 Glycine,
L-serine aldolase 

Droxidopa_Precursor
 Acetylation 

Click to download full resolution via product page

Caption: Role in Droxidopa Synthesis.

An asymmetric condensation of 3,4-dibenzyloxybenzaldehyde with glycine, catalyzed by L-

serine aldolase, followed by acetylation, leads to an intermediate which is then converted to

Droxidopa after deprotection of the benzyl groups.[1]
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Synthesis of 3,4-Dihydroxyphenylethanol
3,4-Dibenzyloxybenzaldehyde can be converted to 3,4-dibenzyloxyphenylethanol, which

upon debenzylation yields 3,4-dihydroxyphenylethanol, a compound with antioxidant

properties.

3,4-Dibenzyloxybenzaldehyde 3,4-Dibenzyloxyphenylethanol

 1. Wittig Reaction
 2. Reduction 

3,4-Dihydroxyphenylethanol
 Pd/C, H₂ 
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Caption: Synthesis of 3,4-Dihydroxyphenylethanol.

Experimental Protocol: Wittig Reaction of 3,4-
Dibenzyloxybenzaldehyde
Materials:

3,4-Dibenzyloxybenzaldehyde (1.0 eq)

Methyltriphenylphosphonium bromide (1.1 eq)

Potassium tert-butoxide (1.1 eq)

Anhydrous Tetrahydrofuran (THF)

Procedure:

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend

methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF.

Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 mmol) portion-wise. Stir

the resulting yellow-orange ylide solution at 0 °C for 30 minutes.

Add a solution of 3,4-dibenzyloxybenzaldehyde (1.0 mmol) in anhydrous THF dropwise to

the ylide solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the

reaction by TLC.

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine,

dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the corresponding

styrene derivative.

Note: The yield for this type of reaction is typically in the range of 70-90%, depending on the

specific substrate and reaction conditions.

Synthesis of 5,6-Dihydroxyindole Derivatives
3,4-Dibenzyloxybenzaldehyde serves as a precursor in the multi-step synthesis of 5,6-

dihydroxyindole, a key component in the formation of melanin and a valuable intermediate for

dyes, fragrances, and pharmaceuticals.[1] The synthesis involves nitration followed by

reductive cyclization.

Conclusion
3,4-Dibenzyloxybenzaldehyde is an indispensable intermediate in modern organic synthesis,

particularly for the construction of molecules with a catechol moiety. Its straightforward

synthesis and the stability of the benzyl protecting groups make it an ideal choice for multi-step

synthetic sequences. The experimental protocols and data presented in this guide are intended

to provide researchers and drug development professionals with a comprehensive resource for

the effective utilization of this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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as-an-intermediate-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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